molecular formula C29H28N4O4 B2843345 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1359051-24-3

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2843345
CAS RN: 1359051-24-3
M. Wt: 496.567
InChI Key: CESYJMMBEMZTPZ-UHFFFAOYSA-N
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Description

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel derivatives, including oxadiazole and quinazolinone rings, is a crucial area of research. For instance, Dewangan et al. (2016) reported on the synthesis, characterization, and biological activity screening of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. These compounds were synthesized through cyclization reactions involving carbohydrazide intermediates, leading to the production of novel derivatives with potential analgesic and anti-inflammatory activities D. Dewangan, V. S. Verma, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongade, 2016.

Potential Applications in Sensing and Biological Activities

Compounds with oxadiazole and quinazolinone moieties have been explored for various applications, including as chemosensors and in biological contexts. For example, Zhang et al. (2020) developed reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives, showcasing the utility of oxadiazole compounds in detecting fluoride ions L. Zhang, F. Zhang, L. Ding, Junkuo Gao, 2020.

Additionally, Sirgamalla and Boda (2019) synthesized a series of benzo[de]isoquinoline-1,3(2H)-dione derivatives, evaluating their antibacterial and antifungal activities, thus highlighting the potential of these compounds in antimicrobial applications Rambabu Sirgamalla, Sakram Boda, 2019.

Advances in Material Science

The research on such compounds extends into material science, where their unique properties could be harnessed for the development of novel materials. The synthesis and evaluation of derivatives for their antioxidant properties in lubricating greases, as reported by Hussein et al. (2016), demonstrate the potential industrial applications of these chemical structures Modather F. Hussein, M. Ismail, R. El-Adly, 2016.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl ether group and a pentyl group. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-pentylquinazoline-2,4(1H,3H)-dione", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "The 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated using a coupling agent such as EDC, HATU, or DIC.", "The activated oxadiazole derivative is then reacted with 3-pentylquinazoline-2,4(1H,3H)-dione in the presence of a suitable base (e.g. DIPEA, TEA) to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1359051-24-3

Molecular Formula

C29H28N4O4

Molecular Weight

496.567

IUPAC Name

3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3

InChI Key

CESYJMMBEMZTPZ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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